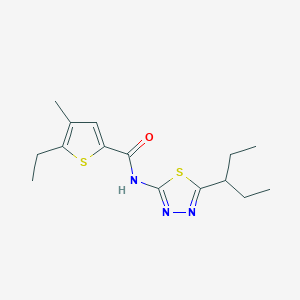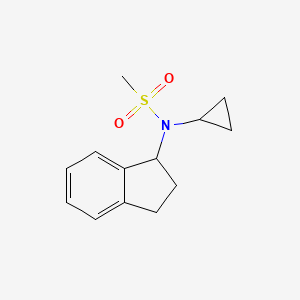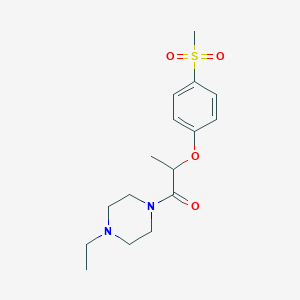
5-ethyl-4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, commonly known as EMT, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMT is a thiophene-based compound that is synthesized through a multi-step process.
Applications De Recherche Scientifique
EMT has been extensively studied for its potential applications in various fields. One of the most promising applications of EMT is in the field of cancer research. EMT has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
EMT has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of EMT is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. EMT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
EMT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of EMT is that it is a relatively stable compound that can be easily synthesized in the laboratory. It also has a low toxicity profile, making it a safe compound to work with in the laboratory.
One of the limitations of EMT is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects. Additionally, EMT has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Orientations Futures
There are several future directions for research on EMT. One direction is to further elucidate its mechanism of action. This will enable researchers to design experiments to study its effects more effectively.
Another direction is to study the efficacy of EMT in humans. This will require extensive clinical trials to establish its safety and efficacy in humans.
Finally, EMT may have potential applications in other fields, such as agriculture and environmental science. Further research is needed to explore these potential applications.
Méthodes De Synthèse
EMT is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the reaction of 5-pentan-3-yl-1,3,4-thiadiazol-2-amine with 5-bromo-2-chlorothiophene in the presence of a palladium catalyst. The resulting product is then reacted with 2-amino-4-methylpentanoic acid to form the final product, EMT.
Propriétés
IUPAC Name |
5-ethyl-4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS2/c1-5-10(6-2)14-17-18-15(21-14)16-13(19)12-8-9(4)11(7-3)20-12/h8,10H,5-7H2,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTQWAXZHCKACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=NN=C(S2)C(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7565912.png)
![N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide](/img/structure/B7565919.png)

![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea](/img/structure/B7565937.png)
![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)

![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)

![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)